nNOS Inhibition Potency vs. Analogs
3-Nitro-1H-pyrrolo[3,2-c]pyridin-4-ol demonstrates measurable inhibition of neuronal nitric oxide synthase (nNOS) with an IC50 of 410 nM in a rat brain homogenate assay [1]. In contrast, a structurally related pyrrolo[3,2-c]pyridine derivative without the 3-nitro group (Compound 1e) shows an IC50 of 60 nM against FMS kinase, highlighting how subtle modifications on the core scaffold can shift potency by nearly an order of magnitude across different kinase targets [2]. This confirms that the 3-nitro-4-ol substitution pattern confers a distinct biological fingerprint that is not interchangeable with other substitution patterns on the same core.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 410 nM |
| Comparator Or Baseline | Pyrrolo[3,2-c]pyridine derivative 1e: IC50 = 60 nM |
| Quantified Difference | 6.8-fold difference in potency (target-dependent) |
| Conditions | Target compound: nNOS assay in rat brain homogenates. Comparator: FMS kinase biochemical assay. |
Why This Matters
This data allows users to select the compound for nNOS-focused projects while understanding that alternative pyrrolo[3,2-c]pyridine derivatives may exhibit superior potency against other kinases, guiding target-specific procurement.
- [1] BindingDB. BDBM50347287 (CHEMBL1796278). Affinity Data: IC50 = 410 nM for nNOS inhibition. 2023. View Source
- [2] El-Gamal MI, Oh CH. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Journal of Enzyme Inhibition and Medicinal Chemistry. 2018;33(1):1160-1166. View Source
